REACTION_CXSMILES
|
S(=O)(=O)(O)O.Cl.[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][CH2:13][NH:14][CH:15]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:25])[C:16](N)=[O:17].Cl.[CH3:27][OH:28]>>[ClH:25].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][CH2:13][NH:14][CH:15]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:25])[C:16]([O:28][CH3:27])=[O:17] |f:1.2,5.6|
|
Name
|
|
Quantity
|
21.5 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
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[2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide hydrochloride
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Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C(=CC=C1)CCNC(C(=O)N)C1=C(C=CC=C1)Cl
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Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
shaken well
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution is heated
|
Type
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TEMPERATURE
|
Details
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under reflux for ½ hour
|
Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
TEMPERATURE
|
Details
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the mixture is heated under reflux conditions for 10 hours
|
Duration
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10 h
|
Type
|
DISTILLATION
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Details
|
Methanol is then distilled off in vacuo and to the residue 150 ml of 1,2-dichloroethane and 150 ml of water
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Type
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ADDITION
|
Details
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are added
|
Type
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CUSTOM
|
Details
|
the two phases are separated
|
Type
|
EXTRACTION
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Details
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The aqueous layer is extracted with 2×30 ml of 1,2-dichloroethane
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Type
|
WASH
|
Details
|
the combined organic layers are washed with 80 ml of 5% sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
with 100 ml of water, dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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DISSOLUTION
|
Details
|
is dissolved in 50 ml of isopropyl acetate
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitating product is filtered off
|
Type
|
WASH
|
Details
|
washed with 2×10 ml of isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
28.4 g (82%) mp.: 177-178° C. (lit. 175° C.)
|
Name
|
|
Type
|
|
Smiles
|
Cl.S1C(=CC=C1)CCNC(C(=O)OC)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |